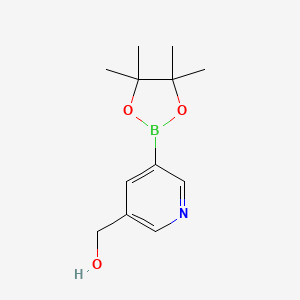

![molecular formula C6H5N3OS B1440017 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one CAS No. 179316-94-0](/img/structure/B1440017.png)

4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

Vue d'ensemble

Description

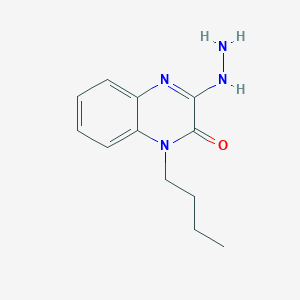

“4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one” is a heterocyclic compound . It is a part of the pyrrolo[1,2-d][1,2,4]triazinone class of compounds . These compounds are of interest in medicinal chemistry due to their broad pharmacological activities .

Synthesis Analysis

A new tandem method was developed for the synthesis of thiazole-substituted pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives . The method involves a subsequent formation of first the thiazole and then the triazine ring upon the addition of phenacyl bromide to a product of the condensation reaction between ethyl 2-formyl-1H-pyrrole-1-carboxylate and thiosemicarbazide . The tandem cyclization step was completed in just 30 minutes .

Molecular Structure Analysis

The molecular structure of “this compound” was established by NMR and MS analysis . The charge densities of atoms and HOMO and LUMO energy were calculated by DFT method for the compounds obtained in the intermediate stage .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a condensation reaction followed by a tandem cyclization step . The reaction mechanism was predicted based on the charge densities of atoms and HOMO and LUMO energy calculated by DFT method .

Applications De Recherche Scientifique

Synthesis and Structural Analysis : Kobelev et al. (2019) discussed the synthesis of 4-amino-1,2,4-triazines, including compounds similar to 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one. They explored nucleophilic transformations involving this compound, highlighting its utility in medicinal chemistry and organic synthesis (Kobelev et al., 2019).

Catalysis and Chemical Reactions : Koronatov et al. (2021) presented a Rh(II)-catalyzed method to synthesize 1-alkyl-3-sulfonamido-1H-pyrroles using triazoles, demonstrating the role of related compounds in facilitating chemical reactions (Koronatov et al., 2021).

Antimicrobial and Antifungal Properties : Jebamani et al. (2021) synthesized a series of pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives, including compounds structurally related to this compound, and tested them for antimicrobial and antifungal activities (Jebamani et al., 2021).

Larvicidal and Antimicrobial Activities : Kumara et al. (2015) explored the larvicidal and antimicrobial activities of novel triazinone derivatives, which aligns with the research interests in this compound (Kumara et al., 2015).

Application in Drug Development : A study by Bhide et al. (2006) on pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of vascular endothelial growth factor receptor-2 kinase showcases the potential of related compounds in drug development (Bhide et al., 2006).

Binding Studies with Biological Molecules : Abeydeera et al. (2018) conducted binding studies of sulfonated zinc-triazine complexes with bovine serum albumin, demonstrating the relevance of triazine derivatives in biological applications (Abeydeera et al., 2018).

Mécanisme D'action

In medicinal chemistry, the design and synthesis of small molecules and the investigation of their various pharmacological activities are the initial route for the development of new drug candidates with various biological activities . Nitrogen-based heterocyclic derivatives, in particular, have shown broad pharmacological activities and improved water solubility, making them very suitable for drug discovery .

Orientations Futures

The future directions for “4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one” and similar compounds could involve further development and investigation of their various pharmacological activities . As of now, they are considered suitable drug candidates according to their druglikeness and theoretical pharmacokinetic profiles .

Propriétés

IUPAC Name |

4-sulfanylidene-2,3-dihydropyrrolo[1,2-d][1,2,4]triazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)6(11)8-7-5/h1-3H,(H,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCOMGMOSLLKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=O)NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

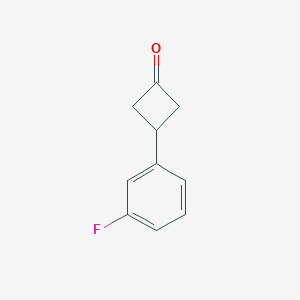

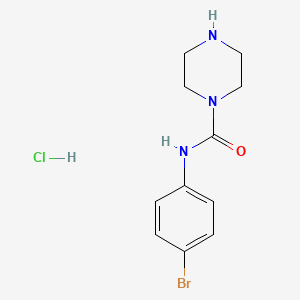

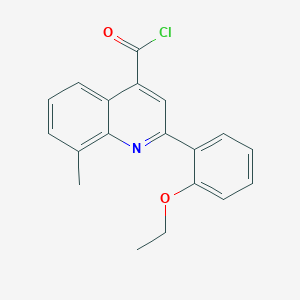

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)

![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)

![2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1439943.png)

![tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1439944.png)